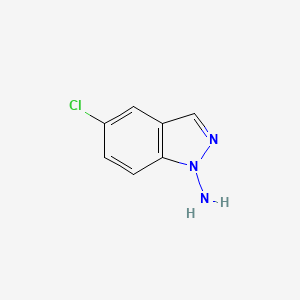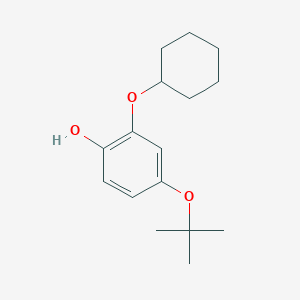
5-Chloro-1H-indazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1H-indazol-1-amine: is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5-position and an amine group at the 1-position of the indazole ring makes this compound a compound of interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for 5-Chloro-1H-indazol-1-amine often utilize scalable and efficient synthetic routes. These methods may involve the use of metal-catalyzed cyclization reactions and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1H-indazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-1H-indazol-1-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Chloro-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-1H-indazol-1-amine include other indazole derivatives such as:
- 1H-indazole-3-amine
- 5-Fluoro-1H-indazole
- 1H-indazole-6-carboxamide
Uniqueness
What sets this compound apart from other similar compounds is the presence of the chlorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets and potentially different therapeutic applications .
Propiedades
Fórmula molecular |
C7H6ClN3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
5-chloroindazol-1-amine |
InChI |
InChI=1S/C7H6ClN3/c8-6-1-2-7-5(3-6)4-10-11(7)9/h1-4H,9H2 |
Clave InChI |
LNQQYTJQEHZEAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=NN2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)

![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)











